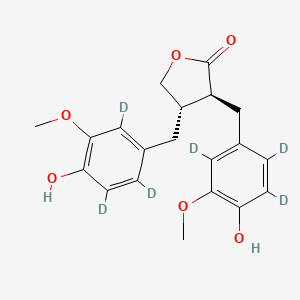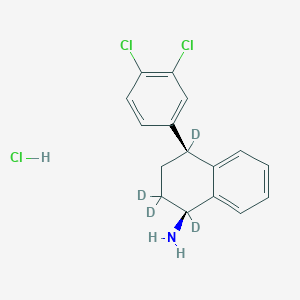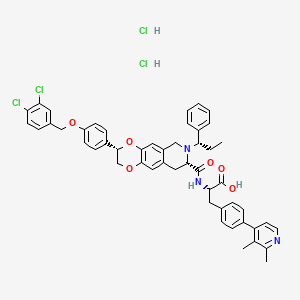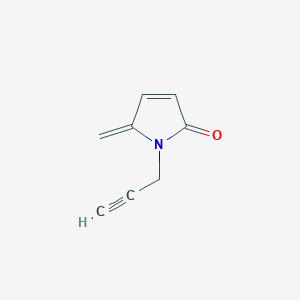
5MP-Propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5MP-Propargyl is a derivative of 5-Methylene pyrrolone, a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5MP-Propargyl involves the introduction of a propargyl group into the 5-Methylene pyrrolone structure. This can be achieved through nucleophilic substitution reactions using propargyl bromide as a reagent. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the propargylation reaction .
Análisis De Reacciones Químicas
Types of Reactions
5MP-Propargyl undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones.
Reduction: The alkyne group can be reduced to form alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas are used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products Formed
Oxidation: Diketones
Reduction: Alkanes
Substitution: Propargylated derivatives
Aplicaciones Científicas De Investigación
5MP-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Employed in protein bioconjugation for labeling and tracking proteins.
Medicine: Utilized in drug discovery for the development of new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide groups in target molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylene pyrrolone: The parent compound of 5MP-Propargyl, used for thiol-specific bioconjugation.
Propargyl alcohol: A simpler propargyl derivative used in organic synthesis.
Propargyl amine: Another propargyl derivative used in the synthesis of heterocycles and pharmaceuticals.
Uniqueness of this compound
This compound is unique due to its combination of the 5-Methylene pyrrolone structure and the propargyl group. This combination allows it to participate in click chemistry reactions while retaining the thiol-specific bioconjugation properties of 5-Methylene pyrrolone. This dual functionality makes it a valuable tool in both chemical synthesis and biological research .
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2 |
Clave InChI |
NRHQRYLZMFHIBT-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC(=O)N1CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


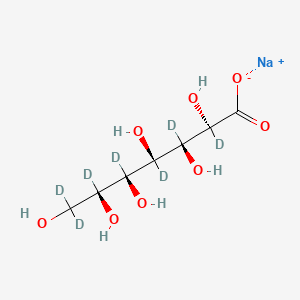
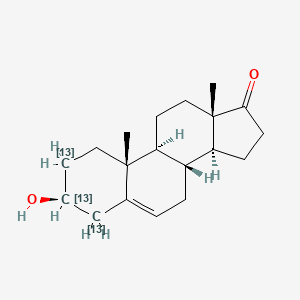
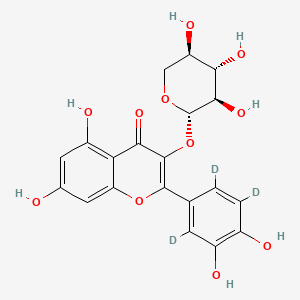
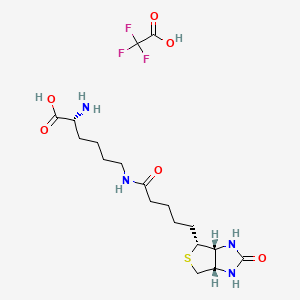
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
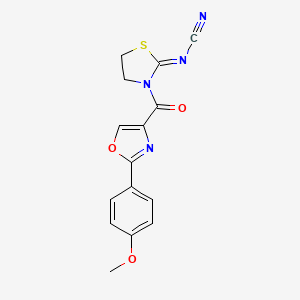
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
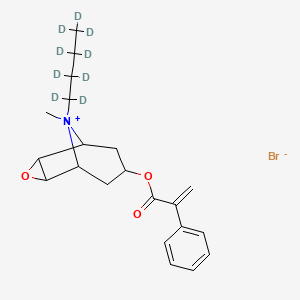
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)

